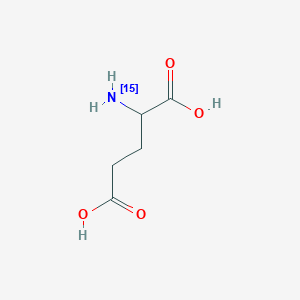
2-(15N)azanylpentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-glutamic-15N acid is a stable isotope-labeled version of L-glutamic acid, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is primarily used in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing. The molecular formula of L-glutamic-15N acid is HO2C(CH2)2CH(15NH2)CO2H, and it has a molecular weight of 148.12 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
L-glutamic-15N acid can be synthesized through various methods. One common approach involves the incorporation of nitrogen-15 into the amino group of L-glutamic acid. This can be achieved by using nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents during the synthesis process. The reaction typically involves the following steps:
Starting Material: L-glutamic acid
Reagent: Nitrogen-15 labeled ammonia
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the incorporation of nitrogen-15 into the amino group.
Industrial Production Methods
Industrial production of L-glutamic-15N acid involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, and the product is often purified using techniques such as crystallization or chromatography. The final product is typically available in powder form with high isotopic purity (e.g., 98% nitrogen-15) .
化学反応の分析
Types of Reactions
L-glutamic-15N acid undergoes various chemical reactions, including:
Oxidation: L-glutamic-15N acid can be oxidized to form α-ketoglutarate.
Reduction: It can be reduced to form L-glutamate.
Substitution: The amino group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: α-ketoglutarate
Reduction: L-glutamate
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
L-glutamic-15N acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in research on neurotransmitter function and brain metabolism.
Industry: Applied in the development of new pharmaceuticals and in the study of enzyme mechanisms
作用機序
L-glutamic-15N acid acts as an excitatory neurotransmitter by activating glutamate receptors, including ionotropic receptors (NMDA, AMPA, and kainate) and metabotropic receptors. The activation of these receptors leads to the release of neurotransmitters such as dopamine from dopaminergic terminals. The compound cannot cross the blood-brain barrier in significant quantities and is instead converted into L-glutamine, which is used by the brain for fuel and protein synthesis .
類似化合物との比較
L-glutamic-15N acid is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. Similar compounds include:
L-glutamic acid: The non-labeled version, commonly found in proteins and used as a neurotransmitter.
L-glutamic-5-14C acid: Another labeled version, but with carbon-14 instead of nitrogen-15.
D-glutamic acid: The D-isomer of glutamic acid, which has different biological properties.
L-glutamic-15N acid stands out due to its specific use in NMR spectroscopy and metabolic tracing, providing valuable insights into molecular and metabolic processes.
特性
分子式 |
C5H9NO4 |
|---|---|
分子量 |
148.12 g/mol |
IUPAC名 |
2-(15N)azanylpentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i6+1 |
InChIキー |
WHUUTDBJXJRKMK-PTQBSOBMSA-N |
異性体SMILES |
C(CC(=O)O)C(C(=O)O)[15NH2] |
正規SMILES |
C(CC(=O)O)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B14112996.png)
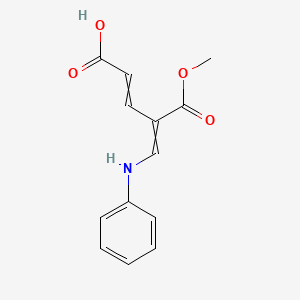
![3-(4-chlorophenyl)-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14113003.png)
![7-Methyl-7-azabicyclo[2.2.1]heptane-2-thiol](/img/structure/B14113017.png)
![4-[(2-Methoxyethoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14113024.png)
![(3R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B14113027.png)

![methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14113055.png)
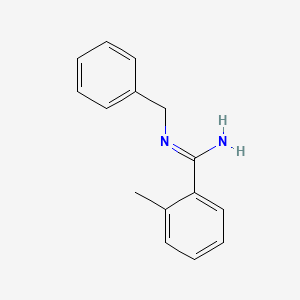
![methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113058.png)
![1-(benzylthio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14113064.png)
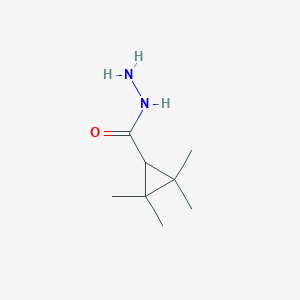
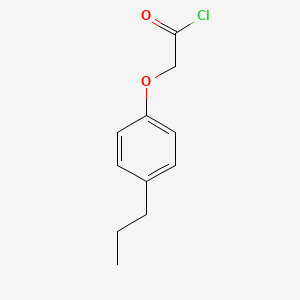
![1-[2-(pyridin-2-yl)ethyl]-3-(3-sulfonatopropyl)-1H-imidazol-3-ium](/img/structure/B14113069.png)
